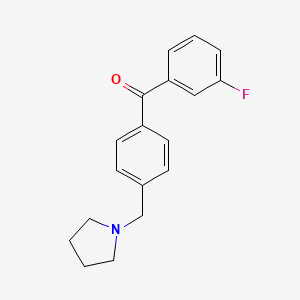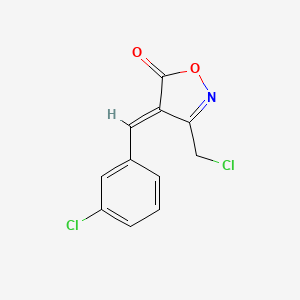
(4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Green Synthesis Methods
Isoxazol-5(4H)-ones, including (4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, are synthesized using environmentally friendly methods. Salicylic acid is utilized as an inexpensive, safe catalyst for the synthesis of isoxazole-5(4H)-ones derivatives in water, providing a green and cost-effective approach (Mosallanezhad & Kiyani, 2019). Similarly, sulfanilic acid has been employed as a catalyst for the synthesis of isoxazole-5(4H)-ones, highlighting the focus on eco-friendly methods in organic synthesis (Kiyani & Mosallanezhad, 2018).
Pharmaceutical and Agrochemical Applications
Isoxazole-5(4H)-ones show promise in various pharmaceutical and agrochemical applications. For instance, some derivatives exhibit larvicidal activity against Aedes aegypti, a mosquito species known for spreading diseases like dengue and Zika (Sampaio et al., 2023).
Spectroscopic and Computational Studies
The chemical properties of isoxazole-5(4H)-ones are extensively studied using spectroscopic and computational methods. N-bromosuccinimide (NBS) has been utilized for the synthesis of α,β-unsaturated isoxazol-5(4H)-ones, with subsequent studies on their molecular properties through density functional theory (DFT) (Kiyani et al., 2015).
Biological Properties and Applications
Isoxazole-5(4H)-ones and their derivatives showcase significant biological properties. They are noted for their antibacterial, anti-inflammatory, antifungal, anticancer, analgesic, fungicidal, and insecticidal activities. This wide range of biological activities makes them valuable in pharmaceutical research (Kiyani & Mosallanezhad, 2018).
Future Directions
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-2-1-3-8(13)4-7/h1-5H,6H2/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAKEJDMUKYLOT-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)
![3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1359454.png)
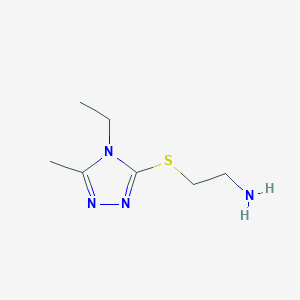
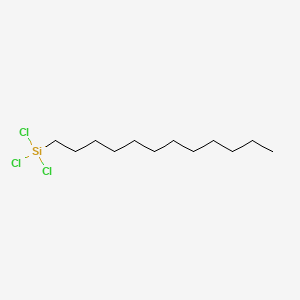
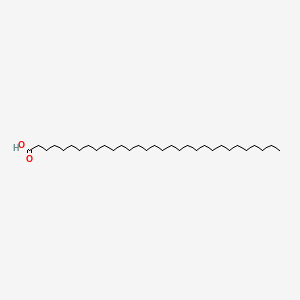

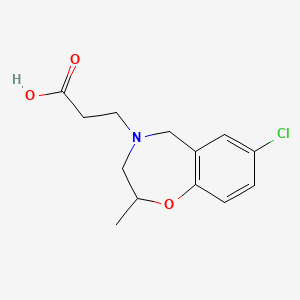
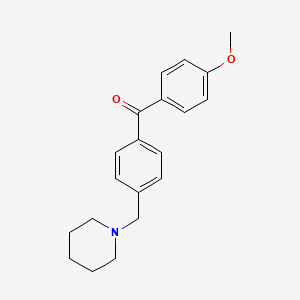
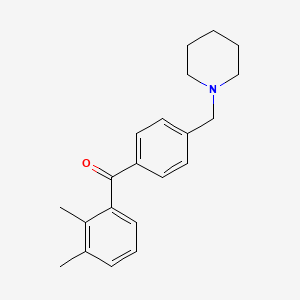
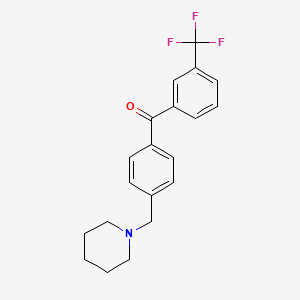
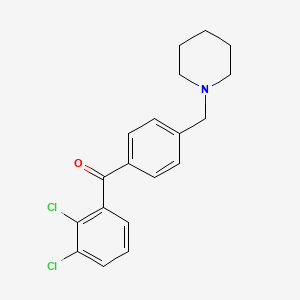
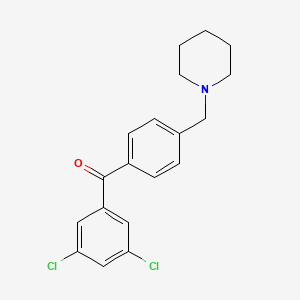
![Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359474.png)
